molecular formula C29H31NO6 B11224106 Ethyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Ethyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11224106
M. Wt: 489.6 g/mol
InChI Key: KNZSEKVMMMAJKZ-UHFFFAOYSA-N
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Description

Ethyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and pharmaceuticals. The presence of methoxy groups and a phenylacetyl moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This step involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Phenylacetyl Moiety: This step involves acylation reactions, where the tetrahydroisoquinoline core is reacted with phenylacetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Receptors: It may bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

    Inhibition of Enzymes: The compound may inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions.

    Modulation of Signaling Pathways: It can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C29H31NO6

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(2-phenylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H31NO6/c1-4-35-29(32)21-10-12-23(13-11-21)36-19-25-24-18-27(34-3)26(33-2)17-22(24)14-15-30(25)28(31)16-20-8-6-5-7-9-20/h5-13,17-18,25H,4,14-16,19H2,1-3H3

InChI Key

KNZSEKVMMMAJKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CC=C4)OC)OC

Origin of Product

United States

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